Methyl oleate

Catalog No.
S626993
CAS No.
112-62-9
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl oleate

CAS Number

112-62-9

Product Name

Methyl oleate

IUPAC Name

methyl (E)-octadec-9-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+

InChI Key

QYDYPVFESGNLHU-ZHACJKMWSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC

Solubility

Insoluble (NTP, 1992)
Insol in water; miscible with ethyl alcohol, ether; sol in chloroform

Synonyms

(9Z)-9-Octadecenoic Acid Methyl Ester; Oleic Acid Methyl Ester; (Z)-9-Octadecenoic Acid Methyl Ester; ADJ 100; Agnique ME 181U; Agrique ME 181-1; Amesolv CME; CE 1897; Carolube 1885; Edenor Me 90/95V; Edenor MeTiO5; Emerest 2801; Emery 2301; Esterol

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC

Biochemical Research:

  • Chromatographic Reference Standard: Due to its well-defined structure and purity, methyl oleate serves as a reliable standard for various chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) . Researchers use it to identify and quantify other fatty acid methyl esters in biological samples, providing insights into lipid metabolism and composition .

Fuel and Combustion Research:

  • Biodiesel Feedstock: Methyl oleate is a component of biodiesel, a renewable and potentially sustainable alternative to fossil fuels. Studying its oxidation behavior helps researchers understand and optimize the combustion process in biodiesel engines, contributing to the development of cleaner and more efficient burning technologies .

Material Science Research:

  • Solvent and Lubricant Properties: Methyl oleate's solvency properties for various oils and its lubricating nature make it valuable for material science research. It can act as a carrier solvent for agrochemicals, an emollient in cosmetics, or a lubricant additive in plastics, enabling the exploration of its potential applications in developing novel materials .

Other Research Applications:

  • Food Science: Methyl oleate, being a major component of olive oil, contributes to its unique properties. Studying its interaction with other food components can offer insights into the development of functional foods or food preservation techniques.
  • Pharmaceutical Research: Due to its biocompatibility and ability to penetrate the skin, methyl oleate holds potential as a carrier for topical drug delivery. Research is ongoing to explore its efficacy and safety in this context.

Methyl oleate is an organic compound classified as a fatty acid methyl ester, specifically derived from oleic acid. It is a colorless, odorless liquid that is soluble in organic solvents but only slightly soluble in water. The molecular formula for methyl oleate is C₁₈H₃₄O₂, and it has a molecular weight of approximately 282.46 g/mol. This compound is notable for its use as a biofuel and as a precursor in various chemical syntheses due to its favorable properties, including low toxicity and biodegradability.

Methyl oleate is generally considered safe for topical use in cosmetics []. However, limited data exists on its inhalation or ingestion hazards. It is recommended to handle it with care, avoid contact with skin and eyes, and wear appropriate personal protective equipment in laboratory settings. As with any organic compound, it is combustible and should be kept away from heat and open flames.

, primarily involving transesterification and esterification processes:

  • Transesterification: Methyl oleate can be synthesized via the transesterification of triglycerides (fats and oils) with methanol. This process typically requires a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction.
  • Esterification: Methyl oleate can also be produced through the direct esterification of oleic acid with methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using photocatalytic methods involving titanium dioxide under UV light .
  • Hydrolysis: In the presence of water and under acidic or basic conditions, methyl oleate can undergo hydrolysis to revert back to oleic acid and methanol.

Methyl oleate exhibits various biological activities that make it of interest in pharmacology and biotechnology:

  • Antimicrobial Properties: Studies have shown that methyl oleate possesses antimicrobial activity against certain bacteria and fungi, making it a potential candidate for use in agricultural applications as a natural pesticide .
  • Biocompatibility: Due to its low toxicity, methyl oleate is being explored for use in drug delivery systems and as a solvent for pharmaceuticals .
  • Potential Health Benefits: As a component of dietary fats, methyl oleate may contribute to cardiovascular health by influencing lipid profiles positively when consumed in moderation.

There are several methods for synthesizing methyl oleate:

  • Transesterification of Triglycerides: This is the most common method where triglycerides are reacted with methanol in the presence of a catalyst.
  • Direct Esterification: Oleic acid is reacted with methanol using an acid catalyst under heat.
  • Photocatalytic Esterification: A novel method involves using titanium dioxide as a photocatalyst under UV light to enhance the reaction efficiency between oleic acid and methanol .
  • Enzymatic Synthesis: Using immobilized lipases, methyl oleate can be synthesized in solvent-free conditions, which is advantageous for environmental sustainability .
  • Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate the transesterification process, resulting in higher yields and reduced reaction times .

Methyl oleate has diverse applications across various fields:

  • Biofuels: It is used as a biodiesel component due to its renewable nature and favorable combustion properties.
  • Surfactants: Methyl oleate serves as an emulsifier in cosmetic formulations and food products.
  • Solvent: Its low toxicity makes it suitable as a solvent in

Research on the interactions of methyl oleate with other compounds has revealed several important aspects:

  • Compatibility with Other Esters: Methyl oleate can be blended with other fatty acid esters without significant phase separation, enhancing its utility in formulations.
  • Biodegradability Studies: Interaction studies have shown that methyl oleate degrades more readily than many synthetic esters, making it an environmentally friendly alternative in various applications .

Methyl oleate shares similarities with other fatty acid methyl esters but has unique characteristics that set it apart. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Methyl palmitateC₁₆H₃₂O₂Saturated; used primarily in cosmetics
Methyl linoleateC₁₈H₃₄O₂Polyunsaturated; beneficial for skin health
Methyl stearateC₁₈H₃₆O₂Saturated; commonly used in soaps
Methyl laurateC₁₂H₂₄O₂Shorter chain; used in food industry

Uniqueness of Methyl Oleate:

  • Methyl oleate is unsaturated, which contributes to its fluidity and lower melting point compared to saturated esters like methyl stearate.
  • It has potential health benefits associated with unsaturated fatty acids, making it preferable for dietary applications compared to more saturated counterparts.

Physical Description

NKRA; Liquid
Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS]

Color/Form

Colorless to amber clear liquid

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

296.271530387 g/mol

Monoisotopic Mass

296.271530387 g/mol

Boiling Point

425.3 °F at 20 mmHg (NTP, 1992)
218.5 °C @ 20 mm Hg
Boiling point - 217 °C at 16 torr (decomposes)

Heavy Atom Count

21

Density

0.8739 (NTP, 1992) - Less dense than water; will float
0.8739 @ 20 °C

LogP

7.45 (LogP)
log Kow= 7.45

Odor

Faint fatty odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-3.8 °F (NTP, 1992)
-19.9 °C

UNII

625736WPN1

GHS Hazard Statements

Aggregated GHS information provided by 1026 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 584 of 1026 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 442 of 1026 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000629 [mmHg]
6.29X10-6 at 25 °C

Pictograms

Irritant

Irritant

Other CAS

112-62-9
61788-34-9
2462-84-2

Wikipedia

Methyl oleate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients

Methods of Manufacturing

Esterification of oleic acid; vacuum fractional distillation; solvent crystallization.
REACTION OF TRIGLYCERIDES, EG, OLIVE OIL, WITH EXCESS METHANOL AND A CATALYST FOLLOWED BY FRACTIONAL DISTILLATION; REACTION OF OLEIC ACID WITH METHANOL IN THE PRESENCE OF SULFURIC ACID

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Petroleum Refineries
Pharmaceutical and Medicine Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Services
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Paint and Coating Manufacturing
9-Octadecenoic acid, methyl ester, (9E)-: INACTIVE
9-Octadecenoic acid, methyl ester: ACTIVE
Fatty acids, C16-18 and C18-unsatd., Me esters: ACTIVE

Analytic Laboratory Methods

DETERMINATION OF METHYL OLEATE IN FATS & OILS BY GAS CHROMATOGRAPHY.

Dates

Modify: 2023-08-15

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